DAN-1 EE hydrochloride
Description
Contextualization within Chemical Biology and Probe Development
In the field of chemical biology, the development of molecular probes is fundamental to visualizing and understanding complex biological processes in real-time. These tools allow researchers to observe the dynamics of specific molecules within living cells and tissues, providing insights that are often unattainable through other methods. A significant area of this research focuses on creating probes for transient and highly reactive signaling molecules, such as nitric oxide (NO).
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. mdpi.com Its short half-life and high reactivity make its direct measurement challenging. This has driven the development of sophisticated chemical tools, particularly fluorescent probes, designed to detect NO with high sensitivity and specificity. caymanchem.com These probes are engineered to react with NO or its derivatives, resulting in a measurable change in their fluorescent properties. caymanchem.com
DAN-1 EE hydrochloride emerges from this context as a specialized research tool. It is a derivative of 2,3-diaminonaphthalene (B165487) (DAN), a compound historically used for the fluorometric quantification of nitrite (B80452) and nitrate (B79036), which are stable oxidation products of NO. caymanchem.comglpbio.com The development of this compound represents an advancement aimed at detecting NO directly within the intracellular environment, thereby enabling the study of its production and signaling pathways at the cellular level. caymanchem.com
Current Understanding of this compound as a Research Tool
This compound is recognized as a cell-permeable fluorescent indicator specifically designed for the bioimaging of nitric oxide. caymanchem.comglpbio.com Its utility as a research tool is based on a multi-step mechanism that ensures the probe is trapped within the cell and reacts specifically with its target.
The "EE" in its name refers to an ethyl ester group, which renders the molecule lipophilic and allows it to readily cross cell membranes. caymanchem.com Once inside the cell, ubiquitous intracellular enzymes called esterases cleave this ethyl ester group. This enzymatic action converts this compound into its less cell-permeable form, DAN-1. caymanchem.com This process effectively traps the probe within the cell, preventing its diffusion back out and allowing for a more stable and concentrated signal. caymanchem.com
The trapped DAN-1 is the active sensor for nitric oxide. In the presence of NO, which first reacts with oxygen to form dinitrogen trioxide (N₂O₃), DAN-1 undergoes a nitrosation reaction followed by cyclization to form a highly fluorescent triazole derivative. caymanchem.com This reaction leads to a significant increase in fluorescence, which can be monitored to quantify intracellular NO formation. caymanchem.com Some research also characterizes it as a reactive oxygen species (ROS) probe, noting its fluorescence modulation upon interaction with oxidative species. scbt.com The resulting fluorescence is typically measured using excitation wavelengths between 360-380 nm and emission wavelengths between 420-450 nm. caymanchem.com This functionality makes this compound a valuable tool in research areas such as cell signaling, oxidative stress, and nitric oxide biology. caymanchem.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Formal Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride | caymanchem.com |
| CAS Number | 1049720-51-5 | caymanchem.com |
| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl | caymanchem.com |
| Molecular Weight | 368.9 g/mol | caymanchem.com |
| Excitation Wavelength | 360-380 nm | caymanchem.com |
| Emission Wavelength | 420-450 nm | caymanchem.com |
Table 2: Research Profile of this compound
| Characteristic | Description | Source |
|---|---|---|
| Probe Type | Fluorescent, Fluorogenic | caymanchem.comscbt.com |
| Primary Target | Nitric Oxide (NO) | caymanchem.comglpbio.com |
| Principle of Detection | The probe is cleaved by intracellular esterases and then reacts with a nitrosating agent derived from NO to form a fluorescent triazole. | caymanchem.com |
| Key Feature | Cell-permeable due to an ethyl ester group, which is then removed intracellularly to trap the probe. | caymanchem.com |
| Primary Application | Bioimaging of intracellular nitric oxide. | caymanchem.com |
| Research Areas | Cell Biology, Nitric Oxide Signaling, Oxidative Stress, Reactive Nitrogen Species. | caymanchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies of Dan 1 Ee Hydrochloride
Synthetic Pathways for DAN-1 EE Hydrochloride
The synthesis of this compound involves a multi-step process culminating in the formation of the final hydrochloride salt. The core of the synthesis lies in the strategic coupling of a diaminonaphthalene moiety with a benzoic acid derivative.
Establishment of Primary Reaction Sequences
The primary synthetic route to this compound can be logically broken down into two main stages: the synthesis of the key intermediates and their subsequent coupling. The key intermediates are 2,3-diaminonaphthalene (B165487) and ethyl 4-formylbenzoate (B8722198).
The synthesis of 2,3-diaminonaphthalene can be achieved through various methods, including the reduction of 2,3-dinitronaphthalene (B156506) or the amination of naphthalenediol derivatives. chemicalbook.comsigmaaldrich.com A common laboratory-scale preparation involves the reduction of commercially available 2-amino-3-nitronaphthalene.
The second key intermediate, ethyl 4-formylbenzoate, can be prepared by the esterification of 4-formylbenzoic acid. This reaction is typically carried out by reacting 4-formylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst.
The cornerstone of the synthesis is the coupling of these two intermediates via reductive amination . In this reaction, the aldehyde group of ethyl 4-formylbenzoate reacts with one of the amino groups of 2,3-diaminonaphthalene to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to form the secondary amine linkage, yielding the core structure of DAN-1 EE. organic-chemistry.orgscispace.com
A plausible reaction sequence is outlined below:
Scheme 1: Plausible Synthetic Pathway for DAN-1 EE
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key reductive amination step. Several factors can be fine-tuned to maximize the yield and purity of the product. d-nb.inforsc.orgthieme-connect.com
Table 1: Optimization Parameters for Reductive Amination
| Parameter | Options | Considerations |
| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄), Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride (NaBH₃CN), Triethylsilane (Et₃SiH) | NaBH₄ is a cost-effective and common choice. STAB is milder and often used for sensitive substrates. Et₃SiH in the presence of an acid like trifluoroacetic acid (TFA) is effective for electron-poor amines. thieme-connect.com |
| Solvent | Methanol (B129727), Ethanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | The choice of solvent depends on the solubility of the reactants and the compatibility with the chosen reducing agent. Protic solvents like methanol or ethanol can participate in the reaction and are often used with borohydride reagents. |
| Catalyst | Acid catalysts (e.g., acetic acid), Lewis acids (e.g., Ti(Oi-Pr)₄) | An acidic catalyst can accelerate the formation of the imine intermediate. Lewis acids can also be employed to activate the carbonyl group. |
| Temperature | Room temperature to reflux | The reaction is often performed at room temperature, but gentle heating can sometimes improve the reaction rate and yield. |
| Stoichiometry | Equimolar amounts or a slight excess of one reactant | The ratio of the amine to the aldehyde can be adjusted to drive the reaction to completion and minimize side products. |
For the synthesis of DAN-1 EE, a typical procedure might involve reacting 2,3-diaminonaphthalene with ethyl 4-formylbenzoate in methanol, followed by the portion-wise addition of sodium borohydride at a controlled temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated through standard work-up procedures involving extraction and purification by column chromatography.
Hydrochloride Salt Formation Methodologies
The final step in the synthesis is the formation of the hydrochloride salt. This is a common strategy in medicinal chemistry to improve the solubility and stability of amine-containing compounds. d-nb.infogla.ac.uk The free base of DAN-1 EE is an aromatic amine and can be readily converted to its hydrochloride salt.
The general method involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether. A solution of hydrochloric acid (either gaseous HCl or a solution in an organic solvent like isopropanol (B130326) or dioxane) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. gla.ac.uktandfonline.com The formation of the salt can be confirmed by analytical techniques such as melting point determination and elemental analysis.
Analog Synthesis and Structural Modification in Medicinal Chemistry Research
The development of analogs of DAN-1 EE is driven by the desire to create fluorescent probes with improved properties, such as enhanced fluorescence quantum yield, greater photostability, altered excitation and emission wavelengths, and better selectivity for nitric oxide over other reactive oxygen and nitrogen species. nih.govrsc.org
Design Principles for Structure-Guided Derivatization
Structure-guided derivatization of DAN-1 EE focuses on modifying specific parts of the molecule to tune its properties. The core structure of DAN-1 EE offers several points for modification.
Table 2: Design Principles for DAN-1 EE Derivatization
| Molecular Moiety | Modification Strategy | Desired Outcome |
| Naphthalene (B1677914) Ring | Introduction of electron-donating or electron-withdrawing groups | Alteration of the electronic properties of the fluorophore, leading to shifts in excitation and emission maxima and changes in quantum yield. |
| Benzoic Acid Ester | Variation of the alkyl chain of the ester (e.g., methyl, propyl) or conversion to an amide | Modification of solubility and cell permeability. Amide derivatives could also influence the electronic properties. |
| Amino Linker | Introduction of steric bulk or replacement with other linkers | Investigation of the role of the linker in the fluorescence quenching mechanism and interaction with the target molecule. |
| Aromatic Rings | Extension of the conjugated π-system (e.g., replacing naphthalene with anthracene) | Shifting the fluorescence to longer wavelengths (red-shifted emission). |
The design of new analogs is often guided by computational modeling to predict the effects of structural changes on the photophysical properties of the molecule. scispace.com
Exploration of Functional Group Diversification
The exploration of functional group diversification allows for the creation of a library of DAN-1 EE analogs with a wide range of properties. This can be achieved through various synthetic strategies.
For instance, starting from a common intermediate like 2,3-diaminonaphthalene, a variety of aldehydes or ketones can be used in the reductive amination step to introduce different substituents on the amino linker. frontiersin.orgresearchgate.net
Furthermore, the naphthalene ring itself can be functionalized prior to the coupling reaction. For example, nitration followed by reduction can introduce additional amino groups, or electrophilic aromatic substitution reactions can be used to install other functional groups. tandfonline.com
The synthesis of analogs with modified benzoic acid moieties can be achieved by starting with different substituted 4-formylbenzoic acids. For example, using 4-formyl-3-hydroxybenzoic acid would introduce a hydroxyl group on the benzene (B151609) ring, which could potentially modulate the compound's properties through hydrogen bonding.
The conversion of the ester group to an amide is another avenue for diversification. The free base of DAN-1 EE can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. This approach allows for the introduction of a wide range of functional groups at this position, significantly altering the compound's polarity and potential biological interactions. acs.org
Through these derivatization strategies, medicinal chemists can systematically explore the structure-activity relationships of DAN-1 EE analogs, leading to the development of next-generation fluorescent probes with superior performance for the detection of nitric oxide and other analytes of biological importance. rsc.orgrsc.org
Stereoselective Synthesis of this compound: An Analysis
The compound this compound, chemically known as 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride, is an achiral molecule. caymanchem.comscbt.comcaltagmedsystems.co.uk An examination of its chemical structure reveals the absence of any stereocenters, such as chiral carbons.
Stereoselective synthesis is a cornerstone of modern organic chemistry, focusing on methodologies that preferentially yield one stereoisomer of a chiral product over others. Current time information in Bangalore, IN. These strategies, which include enantioselective and diastereoselective syntheses, are fundamental in the preparation of a vast array of pharmaceuticals and biologically active molecules where the three-dimensional arrangement of atoms is critical to function. Current time information in Bangalore, IN.
Given that this compound lacks chirality, the principles of stereoselective synthesis are not applicable to its preparation. The synthesis of this molecule would instead focus on efficient and high-yielding methods for forming the carbon-nitrogen and ester bonds present in its structure, without the need to control stereochemistry. Therefore, a detailed discussion of stereoselective synthesis considerations for this specific compound cannot be provided as it is not a relevant aspect of its chemical synthesis.
Preclinical Investigations of Biological Activities of Dan 1 Ee Hydrochloride
In Vitro Biological Activity Studies
DAN-1 EE hydrochloride has been identified as a valuable tool in preclinical research, primarily for its role as a fluorescent indicator in the detection and quantification of nitrite (B80452), a stable metabolite of nitric oxide (NO). nih.govrsc.org Nitric oxide is a critical signaling molecule in various physiological and pathological processes, including inflammation. bioline.org.br The ability to accurately measure nitrite levels provides a means to assess NO production in various experimental settings. researchgate.net
Application in Nitrite Detection and Quantification Assays
This compound is a cell-permeable derivative of 2,3-diaminonaphthalene (B165487) (DAN). rsc.org Its lipophilic nature allows it to readily cross cell membranes. Once inside the cell, it is hydrolyzed by intracellular esterases to form the less permeable DAN-1. rsc.org In the acidic environment of the cell, DAN-1 reacts with nitrite to form the highly fluorescent triazole product, 1(H)-naphthotriazole. researchgate.net This reaction allows for the sensitive and specific measurement of intracellular nitrite concentrations. The fluorescence intensity, typically measured at excitation and emission wavelengths of approximately 360-380 nm and 420-450 nm respectively, is directly proportional to the nitrite concentration. rsc.org This property makes this compound a useful reagent in fluorometric assays for quantifying nitrite in biological samples. rsc.org
Below is a representative data table illustrating a standard curve for nitrite quantification using a fluorescent assay, which could be generated using a reagent like this compound.
| Nitrite Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 1 | 250 |
| 5 | 1250 |
| 10 | 2500 |
| 25 | 6250 |
| 50 | 12500 |
Assessment of Anti-inflammatory Modulatory Effects in Cellular Models (e.g., Nitrite Production Inhibition)
In cellular models of inflammation, such as murine macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), there is a significant upregulation of inducible nitric oxide synthase (iNOS), leading to a surge in NO production. nih.govbioline.org.brmdpi.com The anti-inflammatory potential of test compounds can be evaluated by their ability to inhibit this LPS-induced nitrite production. nih.govbioline.org.br this compound can be employed in such assays to quantify the reduction in nitrite levels in the presence of a potential anti-inflammatory agent.
The following table illustrates hypothetical data from an experiment assessing the effect of a test compound on nitrite production in LPS-stimulated RAW 264.7 cells, where nitrite is quantified using a fluorescent probe like this compound.
| Treatment | Nitrite Concentration (µM) | % Inhibition of Nitrite Production |
| Control (untreated cells) | 2.5 | N/A |
| LPS (1 µg/mL) | 58.2 | 0 |
| LPS + Test Compound (10 µM) | 35.1 | 39.7 |
| LPS + Test Compound (50 µM) | 15.8 | 72.9 |
Evaluation of Cell-Based Responses and Viability
When employing any chemical probe in cell-based assays, it is crucial to assess its potential impact on cell viability. researchgate.net A decrease in nitrite production could be due to a genuine anti-inflammatory effect of a test compound or simply a consequence of cytotoxicity. Therefore, cell viability assays, such as the MTT or WST-1 assay, are often run in parallel to ensure that the concentrations of the probe and any test compounds used are not toxic to the cells. researchgate.net While this compound is used as a tool for detection, its own potential for cytotoxicity at working concentrations should be considered to ensure the validity of experimental results.
The table below shows representative data from a cell viability assay (e.g., MTT assay) on RAW 264.7 macrophages, which could be performed to rule out cytotoxic effects of a fluorescent probe at its working concentration.
| Treatment | Cell Viability (%) |
| Control (untreated cells) | 100 |
| This compound (5 µM) | 98.5 |
| This compound (10 µM) | 97.2 |
| Positive Control (e.g., Triton X-100) | 15.3 |
Receptor Binding and Functional Screening
Based on available scientific literature, this compound is characterized and utilized as a fluorescent chemical probe for the detection of nitrite. nih.govrsc.org Its primary function is in analytical applications within biological systems. There is no evidence to suggest that it is a candidate for therapeutic development or that it is typically subjected to receptor binding and functional screening assays in the manner of a potential drug molecule. Such assays are generally performed on compounds that are being investigated for their potential to modulate receptor activity as a therapeutic mechanism. nih.gov
In Vivo Preclinical Efficacy Studies
Efficacy in Animal Models of Inflammatory Conditions (e.g., Mouse Ear Edema Model)
Animal models of inflammation are essential for the preclinical evaluation of anti-inflammatory compounds. The mouse ear edema model, induced by topical application of an irritant like arachidonic acid or croton oil, is a standard model for acute inflammation. nih.govacs.org The inflammatory response in this model is characterized by swelling (edema) and an increase in inflammatory mediators, including nitric oxide. nih.gov While this compound is not evaluated for its own efficacy in reducing inflammation, it can be a valuable tool for quantifying nitrite levels in tissue homogenates from these models. This allows researchers to assess whether the anti-inflammatory effect of a test drug is correlated with the inhibition of NO production in vivo.
The following table provides hypothetical results from a study using the mouse ear edema model, where tissue nitrite levels are measured to assess the in vivo efficacy of an anti-inflammatory drug.
| Treatment Group | Ear Edema (mg) | Tissue Nitrite Level (nmol/mg protein) |
| Vehicle Control | 0.5 ± 0.1 | 1.2 ± 0.2 |
| Inflammatory Agent | 8.2 ± 1.1 | 15.5 ± 2.3 |
| Inflammatory Agent + Test Drug (10 mg/kg) | 4.1 ± 0.8 | 7.8 ± 1.5 |
| Inflammatory Agent + Dexamethasone (positive control) | 2.5 ± 0.5 | 4.1 ± 0.9 |
Preclinical Investigations of this compound: A Clarification
A thorough review of scientific literature and chemical databases indicates that this compound is not a therapeutic drug candidate undergoing preclinical investigation for its biological activities on organ systems. Instead, it is a specialized chemical tool used in biomedical research.
This compound is identified as a cell-permeable fluorescent indicator. medchemexpress.comevitachem.com Its primary function is for the detection and bioimaging of nitric oxide (NO) and the measurement of nitrite in biological samples in vitro. medchemexpress.comevitachem.com
The mechanism of action involves the "EE" portion of its name, which likely signifies an ethyl ester group. This feature allows the molecule to readily cross cell membranes. Once inside a cell, cellular enzymes called esterases cleave this group, converting the molecule into the less permeable DAN-1. evitachem.com This process effectively traps the indicator within the cell, allowing for the sensitive monitoring of intracellular nitric oxide production through fluorescence spectroscopy. evitachem.com The fluorescence is typically measured at excitation wavelengths of 360-380 nm and emission wavelengths of 420-450 nm. evitachem.com
Its application is as a diagnostic and measurement tool in research settings, for example, in studies related to oxidative and nitrosative stress. biomol.comcaymanchem.com A patent related to Polycystic Ovary Syndrome (PCOS) lists this compound among other laboratory chemicals, underscoring its role as a research reagent rather than a potential therapeutic. google.com
Given that this compound is a chemical probe and not a developmental drug, there are no preclinical studies evaluating its therapeutic or biological responses in relevant organ systems. The compound's "biological activity" is its specific chemical reaction with nitrite and nitric oxide to produce a fluorescent signal for detection purposes.
Therefore, the requested article section "3.2.2. Exploration of Biological Responses in Relevant Organ Systems" cannot be generated as there is no corresponding research data. The premise of investigating this compound for systemic biological effects is not supported by available scientific information.
Elucidation of Mechanism of Action and Molecular Interactions
Proposed Mechanisms of Action as a Fluorescent Indicator
The function of DAN-1 EE hydrochloride as a fluorescent probe is predicated on a chemical reaction that results in a significant increase in fluorescence upon interaction with nitric oxide. The core of this mechanism lies in its o-phenylenediamine moiety. nih.gov
In the presence of nitric oxide and oxygen, the vicinal diamines of the this compound molecule undergo an oxidative reaction. This reaction leads to the formation of a triazole derivative, which is a highly fluorescent product. nih.govsigmaaldrich.comcaymanchem.com The unreacted this compound is weakly fluorescent, and this "turn-on" fluorescence response allows for the sensitive detection of NO. nih.gov This mechanism is a well-established principle for fluorescent probes based on o-diamino aromatics for NO detection. nih.govresearchgate.net
It is important to note that while primarily recognized as an NO probe, this compound has also been characterized as a reactive oxygen species (ROS) probe. scbt.com Its structure is suggested to promote rapid electron transfer, enhancing its reactivity with various oxidative species, leading to fluorescence modulation. scbt.com However, a critical aspect of diaminofluorescein-based probes is their high selectivity for NO under aerobic conditions, with minimal reaction to other reactive oxygen or nitrogen species such as superoxide, hydrogen peroxide, or peroxynitrite. nih.gov
Key Characteristics of this compound as a Fluorescent Indicator
| Property | Description | Source(s) |
|---|---|---|
| Analyte | Nitric Oxide (NO•) | biomol.comcaymanchem.com |
| Form | Cell-permeable ethyl ester hydrochloride salt | biomol.comcaymanchem.com |
| Excitation Wavelength | 360-380 nm | biomol.comcaymanchem.com |
| Emission Wavelength | 420-450 nm | biomol.comcaymanchem.com |
| Mechanism | Reaction with NO and O₂ to form a fluorescent triazole | nih.govsigmaaldrich.com |
Identification of Molecular Targets and Binding Partners
Beyond its direct reaction with nitric oxide for fluorescent detection, detailed information regarding specific molecular targets or protein binding partners of this compound is not extensively documented in the available scientific literature. The primary interaction described is its chemical reaction with NO.
Computational methods such as network pharmacology and molecular docking are powerful tools for predicting potential protein targets of small molecules. nih.govspringernature.com These in silico approaches analyze chemical structures and predict interactions with biological macromolecules, which can help in identifying both intended targets and potential off-target effects. nih.gov However, specific computational studies employing these methods to predict the molecular targets of this compound have not been reported in the reviewed literature.
Experimental validation is a critical step to confirm the findings of computational predictions. nih.gov This can involve various biochemical and cellular assays to demonstrate a direct interaction between a compound and a predicted target, and to elucidate the functional consequences of this interaction. To date, there are no published experimental studies that validate specific protein targets of this compound, such as kinases like ERK1/2 or MEK1.
Modulation of Cellular Signaling Pathways
The direct effects of this compound on specific cellular signaling pathways have not been a primary focus of research, with studies concentrating on its utility as an NO sensor. Consequently, there is a lack of detailed research findings on its modulation of G-protein coupled receptor (GPCR) signaling or intracellular kinase cascades.
G-protein coupled receptors are a large family of transmembrane receptors that play a crucial role in cellular signaling. While some signaling pathways can be activated by GPCRs, there is no specific evidence in the scientific literature to suggest that this compound directly interacts with or modulates GPCR signaling pathways.
Intracellular kinase cascades are fundamental to signal transduction, regulating a multitude of cellular processes. The potential for small molecules to influence these pathways is an active area of investigation.
cAMP/PKA Pathway: The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade. nih.govnih.gov The development of fluorescent biosensors has enabled the real-time imaging of cAMP and PKA dynamics within living cells. pnas.orgnii.ac.jpfrontiersin.org However, there are no studies that have specifically investigated the effect of this compound on the cAMP/PKA signaling pathway.
TORC1 Pathway: The Target of Rapamycin Complex 1 (TORC1) is a key regulator of cell growth and metabolism. nih.govquora.com While small molecule inhibitors of TORC1 are of significant interest, there is no available research indicating that this compound modulates TORC1 signaling.
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling system, involved in cellular responses to stress, inflammation, and apoptosis. creative-diagnostics.comnovusbio.com The dynamics of JNK activity can be visualized using fluorescent biosensors. nih.govfao.orgbiorxiv.org There is currently no scientific literature describing any modulatory effects of this compound on the JNK cascade.
Examination of Protein-Protein Interactions and Complexes
While this compound's primary role is as a fluorescent indicator for nitric oxide (NO), its utility is intrinsically linked to the enzymatic production of NO by Nitric Oxide Synthases (NOS). The activity of these enzymes, particularly neuronal nitric oxide synthase (nNOS), is not isolated but is meticulously controlled by a sophisticated network of protein-protein interactions (PPIs). These interactions dictate the enzyme's subcellular location, its access to substrates and cofactors, and its coupling to specific signaling pathways. Understanding these complexes is crucial for contextualizing the spatiotemporal dynamics of NO production that this compound is used to visualize.
The nNOS enzyme is distinguished from other isoforms by a unique N-terminal PDZ domain. nih.govphysiology.org This domain acts as a versatile scaffold, enabling nNOS to dock with various other proteins and form macromolecular signaling complexes. physiology.orgcell.com These interactions are fundamental to localizing NO production to specific cellular compartments, thereby ensuring signaling specificity and preventing diffuse, potentially cytotoxic effects of NO. nih.govpnas.org
Key nNOS Interacting Proteins and Complexes:
Several key proteins have been identified that directly bind to nNOS and modulate its function. These interactions are often dynamic and are crucial for the precise regulation of NO signaling in the central nervous system and other tissues. nih.govphysiology.org
nNOS and Postsynaptic Density Protein 95 (PSD-95) Complex: One of the most critical interactions involves PSD-95, a major scaffolding protein in the postsynaptic density of excitatory synapses. nih.govnih.gov The second PDZ domain (PDZ2) of PSD-95 binds directly to the PDZ domain of nNOS. nih.govnih.gov This interaction physically tethers nNOS to the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor. qiagen.com This coupling is vital for synaptic plasticity, as it allows the calcium influx through activated NMDARs to efficiently stimulate nNOS and produce NO. nih.govqiagen.com Disrupting the nNOS-PSD-95 interaction has been shown to be a viable therapeutic strategy for reducing excitotoxicity in conditions like ischemic stroke. nih.govjneurosci.org
nNOS and CAPON (Carboxy-terminal PDZ Ligand of nNOS): CAPON is an adaptor protein that binds to the same PDZ domain of nNOS, acting as a competitor to PSD-95. nih.gov The interaction with CAPON can uncouple nNOS from the NMDAR-PSD-95 complex, potentially translocating it to different subcellular locations. qiagen.comnih.gov Furthermore, CAPON can form a ternary complex with nNOS and the small G-protein Dexras1, facilitating the activation of Dexras1 through S-nitrosylation by nNOS-derived NO. physiology.orgpnas.org This pathway is implicated in modulating neuronal structure and anxiety-related behaviors. nih.govahajournals.org Increased interaction between nNOS and CAPON has been linked to neurotoxicity in models of Alzheimer's disease. nih.govmerckmillipore.com
nNOS and Synapsin Complex: Through its interaction with CAPON, nNOS can be brought into a larger complex that includes synapsins. pnas.org CAPON's N-terminal domain interacts with synapsins I, II, and III, which are proteins primarily located at presynaptic terminals and involved in regulating neurotransmitter release. This ternary complex of nNOS-CAPON-synapsin provides a mechanism for localizing NO production to presynaptic sites, where it can modulate synaptic transmission. pnas.org
Other Regulatory Protein Interactions: Beyond the major scaffolding complexes, other proteins directly interact with and regulate nNOS.
Protein Inhibitor of nNOS (PIN): This small, highly conserved protein interacts with nNOS outside of the PDZ domain and functions as an allosteric inhibitor. proquest.com The binding of PIN is believed to destabilize the dimeric structure of nNOS, which is essential for its catalytic activity. proquest.com
Syntrophin: In skeletal muscle, the localization of nNOS to the sarcolemma is mediated by its interaction with α1-syntrophin, a component of the dystrophin-associated protein complex. cell.comqiagen.com This interaction is crucial for regulating blood flow in contracting muscle. qiagen.com
The table below summarizes the primary protein-protein interactions involving neuronal nitric oxide synthase.
| Interacting Protein | nNOS Binding Domain/Region | Key Function of Interaction |
| PSD-95 | PDZ Domain | Anchors nNOS to the NMDA receptor complex at the postsynaptic density, coupling Ca2+ influx to NO production. nih.govphysiology.orgcell.com |
| CAPON | PDZ Domain | Competes with PSD-95; translocates nNOS and links it to other proteins like Dexras1 and synapsins. nih.govpnas.orgnih.gov |
| Synapsins | Forms a ternary complex with nNOS via CAPON | Localizes NO signaling to presynaptic terminals. pnas.org |
| PIN | Amino Acids 163-245 | Inhibits nNOS activity by destabilizing the active enzyme dimer. proquest.com |
| NOSIP | Oxygenase Domain | Modulates subcellular localization and reduces nNOS activity. jneurosci.orgnih.gov |
| α1-Syntrophin | PDZ Domain | Tethers nNOS to the dystrophin complex at the sarcolemma in skeletal muscle. cell.comnih.gov |
These intricate protein-protein interactions form a regulatory network that ensures nitric oxide is produced in the right place, at the right time, and in the right amount. The study of these complexes is therefore essential for interpreting the biological significance of NO signals detected by tools such as this compound.
Structure Activity Relationship Sar Studies of Dan 1 Ee Hydrochloride and Its Analogs
Qualitative Structure-Activity Relationship Analysis
Qualitative SAR analysis of diaminonaphthalene-based NO probes reveals several key structural features that influence their efficacy. The parent compound, 2,3-diaminonaphthalene (B165487) (DAN), serves as a fundamental scaffold for many fluorescent NO sensors. researchgate.netresearchgate.net The reaction of DAN with the nitrosonium cation (formed from NO) yields the fluorescent 1H-naphthotriazole. thermofisher.com
Modifications to the core naphthalene (B1677914) ring system and the amino groups can significantly alter the probe's properties, including cell permeability, fluorescence quantum yield, and selectivity. For instance, the ethyl ester (EE) moiety in DAN-1 EE hydrochloride is a classic example of a pro-drug strategy. This modification enhances the cell permeability of the molecule, allowing it to enter cells more effectively. Once inside the cell, cellular esterases cleave the ester group, converting this compound into the less permeable DAN-1, which is then trapped within the cell, enabling the imaging of intracellular NO.
The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring system can modulate the electronic properties of the diamino moiety, thereby affecting its reactivity with NO and the photophysical properties of the resulting triazole. For example, derivatives of fluorescein (B123965) containing vicinal diamines, such as DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein), have been developed to generate stronger fluorescence signals at longer wavelengths compared to simpler prototypes like DAN. thermofisher.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in developing predictive models for the biological activity and targeting of fluorescent probes. mdpi.com These methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their observed activity.
For fluorescent probes, predictive QSAR models can be developed to forecast properties such as fluorescence enhancement, selectivity for NO over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), and intracellular localization. mdpi.com By training models with a dataset of known fluorescent probes, it is possible to predict the organelle-specificity of new probe designs with a reasonable degree of accuracy. mdpi.com For instance, a Random Forest algorithm-based model has been used to predict the destination of probes among various cellular compartments. mdpi.com
The development of robust QSAR models relies on the use of molecular descriptors that encode the structural and physicochemical properties of the molecules. These can be categorized as 2D and 3D descriptors.
2D Descriptors: These are calculated from the 2D representation of the molecule and include parameters like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and various electronic and connectivity indices. mdpi.com
3D Descriptors: These are derived from the 3D conformation of the molecule and can include molecular volume, surface area, and descriptors related to the spatial arrangement of atoms.
For diaminonaphthalene-based probes, descriptors related to hydrophobicity (logP) would be critical in predicting cell permeability, while electronic descriptors would be important for modeling the reactivity of the diamino group with NO.
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that can be applied to understand the SAR of a series of analogs. While specific CoMFA studies on this compound were not found, this methodology is highly relevant. It involves aligning a set of molecules and calculating their steric and electrostatic fields. These fields are then used to generate a QSAR model that can predict the activity of new compounds. For a series of diaminonaphthalene analogs, CoMFA could provide a 3D map highlighting regions where steric bulk or specific electrostatic interactions enhance or diminish the desired properties, such as the fluorescence turn-on response upon reaction with NO.
Impact of Substituent Effects on Biological Potency and Selectivity
The nature and position of substituents on the aromatic scaffold of NO probes have a profound impact on their potency and selectivity.
| Substituent/Modification | Effect on Probe Properties | Example Analog Class |
| Esterification of Carboxylic Acids | Increases lipophilicity and cell permeability. | Diaminofluorescein Diacetates (DAF-DA) |
| Electron-donating Groups | Can enhance the reactivity of the diamino moiety and red-shift the fluorescence spectrum. | Methoxy-substituted analogs |
| Electron-withdrawing Groups | Can alter the pKa of the amino groups and affect selectivity. | Fluoro-substituted analogs |
| Extension of π-Conjugation | Can lead to longer wavelength excitation and emission, reducing background fluorescence. | Probes with extended aromatic systems |
The selectivity of diaminonaphthalene-based probes for NO over other reactive species is a critical parameter. For example, some probes may also react with peroxynitrite (ONOO⁻). rsc.org The electronic properties of the substituents can influence the relative reactivity towards these different species.
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of fluorescent probes. researchgate.net These methods provide insights into the electronic structure, conformation, and reactivity of molecules.
Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to calculate the electronic properties of the ground and excited states of both the probe and its triazole product. This information helps in understanding the fluorescence mechanism and predicting how structural modifications will affect the photophysical properties. For instance, computational studies can rationalize the changes in fluorescence quantum yield upon reaction with NO. rsc.org
Molecular docking simulations can be used to predict the binding of probes to proteins or their localization within specific cellular compartments. This is particularly relevant for designing probes that target NO production in specific organelles. Furthermore, computational approaches can help in designing probes with improved selectivity by modeling their interaction with various reactive species.
Preclinical Pharmacokinetic Research of Dan 1 Ee Hydrochloride
Absorption and Distribution Profiles in Preclinical Species
While specific preclinical pharmacokinetic data for DAN-1 EE hydrochloride, such as Cmax, Tmax, and bioavailability in different species, is not available in the provided search results, general principles of drug absorption and distribution can be outlined. The absorption of a drug is influenced by its physicochemical properties and the physiological environment. researchgate.net For basic drugs, tissue distribution is often dependent on lipophilicity and they tend to accumulate in tissues with a lower pH than their pKa. tandfonline.com
The distribution of a compound is a critical factor in its efficacy and potential toxicity. nih.gov Understanding how a drug distributes to various tissues is essential for assessing its therapeutic effect and identifying potential off-target accumulation. nih.gov Techniques like mass spectrometry imaging are instrumental in visualizing the spatial distribution of drugs and their metabolites within tissues. nih.gov
Table 1: General Pharmacokinetic Parameters in Preclinical Studies
This table illustrates typical pharmacokinetic parameters that would be determined in preclinical studies for a compound like this compound. Data would be collected from various species to understand interspecies differences.
| Parameter | Description | Example Data (Hypothetical) |
| Cmax | Maximum plasma concentration | Varies by species and dose |
| Tmax | Time to reach Cmax | Varies by species and dose |
| AUC | Area under the plasma concentration-time curve | Indicates overall drug exposure |
| t1/2 | Half-life | Reflects the rate of elimination |
| Bioavailability | Fraction of administered dose that reaches systemic circulation | Influenced by absorption and first-pass metabolism |
| Vd | Volume of distribution | Indicates the extent of tissue distribution |
Note: The data in this table is hypothetical and serves as an example of what would be collected in preclinical pharmacokinetic studies.
Characterization of Biotransformation Pathways and Metabolite Identification
Biotransformation is a crucial process that modifies the chemical structure of compounds, primarily in the liver, to facilitate their excretion. nih.gov This process involves Phase I and Phase II metabolic reactions. nih.gov
Phase I reactions, often catalyzed by the cytochrome P450 (CYP450) enzyme system, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate elimination. nih.gov
Upon entering a cell, this compound is transformed by cellular esterases into the less permeable DAN-1. caymanchem.com This intracellular conversion helps to retain the molecule within the cell. caymanchem.com
The identification of metabolites is critical for understanding a compound's metabolic fate and potential for drug-drug interactions. criver.com Techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for profiling and structurally elucidating metabolites in biological matrices. criver.comenamine.net
Table 2: Potential Biotransformation Pathways and Metabolites of this compound
This table outlines the likely metabolic transformations that this compound would undergo based on its chemical structure and general metabolic pathways.
| Biotransformation Pathway | Potential Metabolite | Description |
| Ester Hydrolysis | DAN-1 (4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid) | Hydrolysis of the ethyl ester group by cellular esterases. caymanchem.com |
| Oxidation | Hydroxylated metabolites | Addition of hydroxyl groups to the aromatic rings, mediated by CYP450 enzymes. |
| Glucuronidation | Glucuronide conjugates | Conjugation of hydroxylated metabolites or the carboxylic acid group of DAN-1 with glucuronic acid. |
| N-Acetylation | N-acetylated metabolite | Acetylation of the primary amino group. |
Note: The metabolites listed are predicted based on common metabolic reactions and the known initial biotransformation of this compound.
Excretion Mechanisms and Routes
The primary organs responsible for drug excretion are the kidneys and the liver (via the biliary system). msdmanuals.com The kidneys eliminate water-soluble substances, while the biliary system excretes compounds that are not reabsorbed from the gastrointestinal tract. msdmanuals.com
Renal excretion involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. msdmanuals.comacs.org The polarity of a drug and its metabolites significantly influences their renal clearance; polar compounds are less likely to be reabsorbed and are therefore more readily excreted in the urine. msdmanuals.com
Biliary excretion is an active transport process for drugs and metabolites, particularly those with a molecular weight greater than 300 g/mol and containing both polar and lipophilic groups. msdmanuals.com Conjugation, especially with glucuronic acid, enhances biliary excretion. msdmanuals.com Compounds excreted in the bile can be reabsorbed from the intestine, a process known as enterohepatic recirculation. msdmanuals.com
In Vitro-In Vivo Correlation (IVIVC) Model Development
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that establishes a relationship between a drug's in vitro properties, such as its dissolution rate, and its in vivo response, like plasma concentration. researchgate.netallucent.comdissolutiontech.com The development of a robust IVIVC model is a key goal in pharmaceutical development as it can reduce the need for extensive in vivo studies and help in setting dissolution specifications. ualberta.ca
The most informative and FDA-recommended level of correlation is Level A, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. allucent.comdissolutiontech.comualberta.ca Establishing a successful IVIVC model is particularly valuable for modified-release dosage forms. allucent.com
Advanced Analytical Techniques for Pharmacokinetic Assessment (e.g., Mass Spectrometry Imaging)
Modern drug discovery relies on a suite of advanced analytical techniques to provide a comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov
Mass Spectrometry Imaging (MSI) is a powerful tool that allows for the visualization of the spatial distribution of drugs, their metabolites, and endogenous biomolecules within tissue sections. nih.gov This technique provides crucial information on drug delivery to target tissues and can help identify potential sites of off-target accumulation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis of drugs and their metabolites in complex biological samples. longdom.orgnih.gov Its high sensitivity and specificity are essential for pharmacokinetic studies, enabling the detection of trace levels of compounds. longdom.org
Other advanced techniques include:
High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of pharmaceutical compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for metabolite identification. longdom.org
These advanced analytical methods are integral to modern pharmaceutical analysis, from early-stage discovery to manufacturing and quality control. researchgate.netmdpi.comgamanamspmvv.in
Theoretical Therapeutic Potential and Future Research Directions
Expansion of DAN-1 EE Hydrochloride's Utility as a Fluorescent Probe
This compound serves as a potent fluorescent indicator for the bioimaging of nitric oxide. caymanchem.com It is a cell-permeable version of its parent molecule, DAN, which has been widely used for the quantification of nitrate (B79036) and nitrite (B80452). caymanchem.com The key to its utility lies in its chemical structure and behavior within a cellular environment. Upon entering a cell, the ethyl ester (EE) group is cleaved by intracellular esterases, transforming it into the less permeable DAN-1 form. caymanchem.comsigmaaldrich.com This process effectively traps the probe inside the cell, preventing signal loss that might occur from diffusion out of the cell. caymanchem.com
The trapped DAN-1 molecule reacts with NO to form a fluorescent triazole product (DAN-1-T), allowing for the monitoring of intracellular NO formation. sigmaaldrich.com This detection can be achieved using excitation wavelengths between 360-380 nm and emission wavelengths between 420-450 nm. caymanchem.com Beyond nitric oxide, this compound is also recognized as a probe for reactive oxygen species (ROS). scbt.com Its structure facilitates rapid electron transfer and exhibits significant fluorescence modulation when it interacts with oxidative species, enabling real-time monitoring of oxidative processes. scbt.com The compound's solubility in various solvents enhances its versatility for use in diverse experimental setups. scbt.com
| Property | Value | Reference |
|---|---|---|
| Formal Name | 4-[[(3-amino-2-naphthalenyl)amino]methyl]-benzoic acid, ethyl ester, monohydrochloride | caymanchem.com |
| CAS Number | 1049720-51-5 | caymanchem.comscbt.com |
| Molecular Formula | C₂₀H₂₀N₂O₂ • HCl | caymanchem.com |
| Excitation Wavelength | 360-380 nm | caymanchem.com |
| Emission Wavelength | 420-450 nm | caymanchem.com |
Exploration of Novel Biomedical Applications Based on Preclinical Activity
The preclinical utility of this compound is primarily as a diagnostic and research tool rather than a direct therapeutic agent. Its ability to detect and quantify key signaling molecules like nitric oxide and ROS is crucial for studying the pathophysiology of numerous diseases. sigmaaldrich.comscbt.com For instance, nitric oxide is a significant signal transmitter in endothelial cells, neurons, and the immune system, playing roles in processes like vasodilation and neurotransmission. sigmaaldrich.com Similarly, ROS are deeply involved in cellular signaling, oxidative stress, and aging. scbt.com
By enabling the precise measurement of these molecules in preclinical models, this compound can help elucidate disease mechanisms and identify therapeutic targets. For example, many cancers and neurodegenerative disorders involve dysregulated NO and ROS signaling. mdpi.comnih.gov Probes like this compound are valuable in preclinical studies that investigate the anti-cancer or neuroprotective effects of novel therapeutic compounds that modulate these pathways. mdpi.comnih.govoncotarget.com The anti-tumor activity of the β-adrenergic receptor antagonist propranolol, for example, has been studied in neuroblastoma, a cancer type known for elevated catecholamine levels which can influence cellular proliferation. oncotarget.com The use of probes to monitor related signaling pathways is essential in such preclinical research. oncotarget.com
Computational Predictions for Broader Therapeutic Utilities
While specific computational studies predicting therapeutic uses for this compound are not extensively documented, the field of computational chemistry offers powerful tools for such exploration. Methods like molecular docking and machine learning are increasingly used to identify potential therapeutic applications for existing compounds by predicting their interactions with biological targets. nih.govnih.gov For many compounds, computational approaches can screen for binding affinity to a wide range of proteins, such as enzymes or receptors, which are implicated in disease. nih.govnih.gov
For a molecule like this compound, computational studies could theoretically predict its ability to bind to targets beyond those involved in its primary fluorescent activity. For example, in silico screening could identify potential interactions with enzymes like HECT E3 ligases or protein tyrosine phosphatases, which are targets in cancer and other diseases. nih.govnih.gov Such computational predictions, while needing experimental validation, could open up entirely new avenues for research into the compound's potential therapeutic relevance, guiding future laboratory work. This approach has been successfully used to identify inhibitors for other complex targets, demonstrating the potential for in silico methods to unlock new uses for known molecules. nih.gov
Development of Enhanced Analogs for Specific Research Targets
The development of analogs is a common strategy to improve the efficacy, specificity, or physical properties of a parent compound. In the case of fluorescent probes, research has identified certain limitations with DAN-1, the active form of this compound. sigmaaldrich.com These drawbacks include relatively short excitation and emission wavelengths, which can overlap with cellular autofluorescence, as well as issues with cytotoxicity and insufficient solubility in neutral buffers. sigmaaldrich.com
Q & A
Q. What are the critical handling and storage protocols for DAN-1 EE hydrochloride to ensure experimental reproducibility?
Methodological Answer: this compound must be stored in its supplied ethanol solution at -20°C , where it remains stable for at least one year . For experiments requiring alternative solvents, ethanol should first be evaporated under a nitrogen stream, followed by immediate resuspension in the desired solvent. In aqueous buffers (e.g., PBS, pH 7.2), its solubility is limited to 0.5 mg/ml , and solutions should be prepared fresh daily to avoid degradation . Avoid freeze-thaw cycles and prolonged exposure to light to preserve fluorogenic activity.
Q. How does this compound function as a nitric oxide (NO) fluorescent probe, and what validation steps are required?
Methodological Answer: DAN-1 EE is cell-permeable and hydrolyzed intracellularly by esterases to DAN-1, a membrane-impermeable compound that selectively binds NO. Validation requires:
- Confirming esterase activity in the cell type using control assays (e.g., esterase inhibitors like phenylmethylsulfonyl fluoride).
- Fluorescence calibration using NO donors (e.g., S-nitroso-N-acetylpenicillamine) and scavengers (e.g., carboxy-PTIO) to establish specificity .
- Excitation/emission wavelengths of 360–380 nm and 420–450 nm , respectively, with adjustments for equipment-specific parameters .
Advanced Research Questions
Q. How can researchers optimize imaging parameters to minimize background noise when using this compound in live-cell assays?
Methodological Answer: Background fluorescence can arise from cellular autofluorescence or solvent residues. Optimization steps include:
- Pre-treating cells with esterase-free buffers to remove residual ethanol.
- Using low-light imaging modes (e.g., EMCCD cameras) to reduce photobleaching.
- Validating signal-to-noise ratios with negative controls (e.g., NO-deficient cells or scavenger-treated samples) .
- Cross-referencing with alternative NO probes (e.g., DAF-FM) to confirm specificity .
Q. What experimental strategies address discrepancies in NO quantification when using this compound across different cell lines?
Methodological Answer: Variability often stems from differences in esterase activity or intracellular pH. To reconcile
- Quantify esterase activity in each cell line using fluorogenic substrates (e.g., fluorescein diacetate).
- Normalize fluorescence signals to esterase activity or use DAN-1 (pre-hydrolyzed) as a control.
- Adjust imaging protocols for pH-sensitive environments, as DAN-1’s fluorescence is pH-dependent above 7.5 .
Q. How can researchers cross-validate this compound data with other NO detection methods (e.g., electrochemical sensors)?
Methodological Answer:
- Perform parallel experiments using electrochemical sensors (e.g., NO-specific electrodes) to measure extracellular NO release.
- Compare temporal resolution: DAN-1 provides real-time intracellular NO dynamics, while electrodes capture extracellular flux.
- Use pharmacological modulators (e.g., L-NAME for NO synthase inhibition) to confirm consistency across methods .
Q. What are the limitations of this compound in quantifying NO under hypoxic or high oxidative stress conditions?
Methodological Answer:
- Hypoxia : Reduced esterase activity may slow DAN-1 generation, requiring longer incubation times. Validate with hypoxia-inducible factor (HIF-1α) markers.
- Oxidative stress : Reactive oxygen species (ROS) may quench fluorescence. Co-stain with ROS probes (e.g., DCFH-DA) to assess interference .
- Use scavengers (e.g., TEMPOL) to isolate NO-specific signals in high-ROS environments .
Data Analysis and Reporting
Q. How should researchers statistically analyze time-lapse fluorescence data from this compound experiments?
Methodological Answer:
Q. What metadata is essential for reproducibility when publishing this compound-based studies?
Methodological Answer:
- Storage conditions (solvent, temperature, duration).
- Esterase activity validation data for the cell type.
- Excitation/emission filter specifications and camera settings.
- NO donor/scavenger concentrations and incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
